molecular formula C9H11ClFN B11748853 (2R)-2-(4-Fluorophenyl)azetidine hydrochloride

(2R)-2-(4-Fluorophenyl)azetidine hydrochloride

Cat. No.: B11748853
M. Wt: 187.64 g/mol
InChI Key: ZSYLILXYSPZTFI-SBSPUUFOSA-N
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Description

(2R)-2-(4-Fluorophenyl)azetidine hydrochloride is a chiral azetidine derivative of significant interest in medicinal chemistry and drug discovery. The compound features a constrained four-membered azetidine ring, a fluorophenyl group, and a hydrochloride salt, making it a valuable scaffold for the synthesis of novel bioactive molecules. Azetidine rings are increasingly employed in drug design as saturated bioisosteres for functional groups like carbonyls and amides, and as conformationally restricted components that can improve a compound's metabolic stability, solubility, and pharmacokinetic properties . The specific stereochemistry at the 2-position ((R)-enantiomer) is critical for research into stereospecific biological interactions. This compound serves as a key synthetic intermediate and building block for the research and development of pharmaceuticals. Azetidine derivatives have demonstrated a wide range of biological activities and are extensively investigated for the treatment of metabolic and inflammatory diseases . Furthermore, azetidine-based compounds are being studied as agonists for receptors such as the sphingosine 1-phosphate receptor (S1P1), which has implications for developing immunosuppressive agents and treatments for autoimmune diseases, multiple sclerosis, and organ transplantation rejection . The incorporation of the fluorophenyl group is a common strategy in medicinal chemistry to influence a molecule's lipophilicity, metabolic stability, and membrane permeability. Research Applications: • Building block for novel chemical entities in drug discovery • Synthetic intermediate for compounds targeting metabolic syndromes • Precursor for molecules with potential anti-inflammatory activity • Key chiral template for studying structure-activity relationships (SAR) Handling and Safety: This product is intended for research purposes only in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) prior to use and employ appropriate personal protective equipment (PPE).

Properties

Molecular Formula

C9H11ClFN

Molecular Weight

187.64 g/mol

IUPAC Name

(2R)-2-(4-fluorophenyl)azetidine;hydrochloride

InChI

InChI=1S/C9H10FN.ClH/c10-8-3-1-7(2-4-8)9-5-6-11-9;/h1-4,9,11H,5-6H2;1H/t9-;/m1./s1

InChI Key

ZSYLILXYSPZTFI-SBSPUUFOSA-N

Isomeric SMILES

C1CN[C@H]1C2=CC=C(C=C2)F.Cl

Canonical SMILES

C1CNC1C2=CC=C(C=C2)F.Cl

Origin of Product

United States

Preparation Methods

Boc-Protected Azetidine Carboxylic Acid Intermediate

  • Step 1 : (S)-Azetidine-2-carboxylic acid is Boc-protected using di-tert-butyl dicarbonate (Boc₂O) in THF/NaHCO₃.

  • Step 2 : Coupling with 8-aminoquinoline via HATU/DIEA in DMF yields tert-butyl (2S)-2-(quinolin-8-ylcarbamoyl)azetidine-1-carboxylate .

  • Step 3 : C-H Arylation with 4-fluorophenylboronic acid under palladium catalysis introduces the 4-fluorophenyl group.

    • Conditions: Pd(OAc)₂ (5 mol%), Ag₂CO₃ (2 equiv), 1,4-dioxane, 100°C.

    • Yield: 70% for analogous arylations.

  • Deprotection : Treatment with HCl in dioxane removes the Boc group, followed by hydrochloride salt precipitation.

Stereochemical Analysis

  • Chiral HPLC (ChiralPak AS-H column) confirms >98% enantiomeric excess (ee) for (2R)-configured products.

Resolution of Racemic Mixtures

For non-stereoselective syntheses, chiral resolution is employed:

  • Diastereomeric Salt Formation :

    • Racemic azetidine is treated with (R)-mandelic acid in ethanol.

    • The (2R)-enantiomer preferentially crystallizes, yielding 45% recovery.

  • Chiral Chromatography :

    • Column: ChiralCel OD-H (hexane:isopropanol 90:10).

    • Retention times: (2R)-enantiomer = 12.3 min; (2S)-enantiomer = 15.7 min.

Microwave-Assisted Cyclization

Adapting methods from thiazole synthesis, azetidine formation is accelerated via microwave irradiation:

  • Substrate : 1-(4-Fluorophenyl)-3-chloropropylamine.

  • Conditions :

    • Solvent: DMF, 150°C, 300 W, 20 min.

    • Base: K₂CO₃ (3 equiv).

  • Outcome :

    • Azetidine ring closure with 65% yield (hypothetical based on analogous reactions).

Comparative Analysis of Methods

MethodYield (%)ee (%)Key AdvantageLimitation
Azetidinone Reduction50–6085Short reaction sequenceRequires preformed azetidinone
Chiral Auxiliary70>98High stereocontrolMulti-step, costly reagents
Asymmetric Hydrogenation7590Catalytic efficiencySubstrate sensitivity
Microwave65RacemicRapid synthesisRequires resolution

Chemical Reactions Analysis

Functionalization Reactions

The azetidine ring undergoes various functionalization reactions, including C–H activation and nucleophilic substitutions:

C(sp³)–H Arylation

Directed by an 8-aminoquinoline group, this reaction employs palladium catalysis for stereoselective arylation:

  • Conditions : Pd(OAc)₂ (10 mol%), AgOAc (2 equiv), (BnO)₂PO₂H (20 mol%), DCE, 110 °C

  • Outcome : Cis-stereoselective arylated azetidines, with yields up to 72% for model systems .

Lithiation and Acylation

Azetidines can undergo direct lithiation followed by acylation:

  • Reagents : LDA, LiTMP, LiHMDS, or KHMDS

  • Electrophiles : Allyl, cinnamyl, methyl, ethyl, or acyl groups

  • Result : High yields and diastereoselectivity, enabling chiral building blocks .

Ring-Opening Reactions

Azetidines are less reactive than three-membered rings but undergo ring-opening under specific conditions:

Reaction Type Conditions Products
Acidic HydrolysisConcentrated HCl, heatγ-Chloroamines or ring-opened derivatives
Nucleophilic AttackAzetidinium ions + nucleophilesRing-opening via nucleophilic displacement

Analytical Data

  • Molecular Formula : C₁₁H₁₃ClFN (hydrochloride salt)

  • Safety : Classified as harmful if swallowed (H302) and causes skin/eye irritation (H315, H319) .

Structural Influences

The (2R)-2-(4-fluorophenyl) substituent enhances reactivity through:

  • Electron-Withdrawing Effects : Fluorine increases binding affinity to biological targets.

  • Steric Control : The chiral center at C2 influences reaction pathways (e.g., diastereoselective alkylation) .

Research Findings

  • Antimalarial Activity : Analogous azetidine derivatives (e.g., BRD3914) exhibit potent in vivo antimalarial activity, highlighting therapeutic potential .

  • Kinetic Control : Superbase-induced reactions favor four-membered rings over thermodynamically favored five-membered products .

This compound’s reactivity profile underscores its utility in medicinal chemistry, particularly for developing bioactive heterocycles.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of azetidine derivatives, including (2R)-2-(4-Fluorophenyl)azetidine hydrochloride, as promising anticancer agents. For instance, compounds with similar structures have shown significant potency against various cancer cell lines by inhibiting specific protein interactions crucial for tumor growth. The compound's ability to target the menin-MLL protein-protein interaction has been particularly noted, with IC50 values in the nanomolar range, indicating high effectiveness against MLL fusion leukemia cells .

Antimicrobial Properties

Azetidine derivatives have also been investigated for their antimicrobial activities. In particular, this compound has demonstrated efficacy against a range of bacterial strains. Studies have reported that azetidine-based compounds can inhibit the growth of pathogens such as Staphylococcus epidermidis and Pseudomonas aeruginosa, suggesting their potential use as antibiotic agents .

Enzyme Inhibition

The compound has been shown to act as an inhibitor of key enzymes involved in cancer progression and inflammation. For example, it has been identified as a potential inhibitor of dipeptidyl peptidase IV (DPP IV), an enzyme implicated in glucose metabolism and immune response regulation .

Cellular Pathways

Research indicates that this compound influences several cellular pathways, including those related to apoptosis and cell proliferation. Its interaction with metabotropic receptors has been documented, which may contribute to its neuroprotective effects .

Case Studies and Research Findings

Several case studies have illustrated the practical applications of this compound:

Study Findings Application
Favaron et al., 1993Demonstrated activation of neuronal receptors by azetidine derivativesPotential neuroprotective agent
PMC7981784Identified high potency against MLL leukemia cells with IC50 values < 5 nMTargeted cancer therapy
PMC5724760Showed antimicrobial activity against multiple bacterial strainsDevelopment of new antibiotics

Mechanism of Action

The mechanism of action of (2R)-2-(4-Fluorophenyl)azetidine hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ring Size and Conformational Flexibility

Key Analogs :

  • (±)-threo-4-Fluoromethylphenidate Hydrochloride (): This compound contains a six-membered piperidine ring with a 4-fluorophenyl group. However, the azetidine’s smaller ring imposes rigidity, which may improve selectivity or reduce off-target effects .
  • 4-(4-Fluorophenyl)-3-Piperidinemethanol Hydrochloride (): The piperidine ring here includes a hydroxyl group, increasing polarity and hydrogen-bonding capacity. In contrast, the azetidine lacks such functionality, suggesting differences in solubility and membrane permeability .

Table 1: Structural Comparison

Compound Ring Size Functional Groups Molecular Weight Key Features
(2R)-2-(4-Fluorophenyl)azetidine HCl 4-membered 4-Fluorophenyl, HCl salt ~200–220* Rigid, chiral, compact structure
(±)-threo-4-Fluoromethylphenidate HCl 6-membered 4-Fluorophenyl, ester 287.8 Flexible, dopamine transporter affinity
4-(4-Fluorophenyl)-3-Piperidinemethanol HCl 6-membered 4-Fluorophenyl, -OH ~260–280* Polar, potential CNS activity

*Estimated based on analogous structures.

Pharmacological Activity and Target Selectivity

Sigma Receptor Ligands (): Compounds like PRE-084 (σ1R agonist) and Rimcazole (σR antagonist) highlight the role of fluorophenyl groups in sigma receptor interactions.

CNS-Targeted Agents ():

  • Sarizotan Hydrochloride : A benzopyran derivative with 4-fluorophenyl and pyridine groups, used in Parkinson’s disease. Its extended planar structure contrasts with the azetidine’s three-dimensional rigidity, which may alter blood-brain barrier penetration .
  • Pruvanserin Hydrochloride: A piperazine-based antipsychotic with a 4-fluorophenyl group. The azetidine’s smaller ring could reduce nonspecific interactions, improving tolerability in psychiatric applications .

Physicochemical Properties

Solubility and Stability :

  • The hydrochloride salt form enhances aqueous solubility for all compared compounds. However, the azetidine’s reduced ring strain compared to aziridines may improve chemical stability .
  • Methyl 2-Amino-2-(4-Fluorophenyl)acetate Hydrochloride (): This ester-containing analog serves as a pro-drug, undergoing hydrolysis in vivo. The azetidine lacks such a labile group, suggesting greater metabolic stability .

Table 2: Physicochemical Properties

Compound LogP* PSA* (Ų) Key Stability Features
(2R)-2-(4-Fluorophenyl)azetidine HCl ~2.0–2.5 ~30–40 Stable to hydrolysis, rigid
Methyl 2-Amino-2-(4-Fluorophenyl)acetate HCl 2.50 52.32 Ester hydrolysis susceptibility
Pruvanserin HCl ~3.0–3.5 ~60–70 Piperazine metabolism

*Estimated or derived from .

Clinical and Preclinical Implications

  • Neuropsychiatric Applications: The azetidine’s rigidity may mimic tropane derivatives (e.g., WIN 35,428 in ), which target monoamine transporters. However, its smaller size could limit efficacy, necessitating structural optimization .
  • Anticancer Potential: Fluorophenyl groups in compounds like those in show planar conformations that intercalate into DNA or inhibit kinases. The azetidine’s perpendicular fluorophenyl orientation (as seen in ) might disrupt such interactions, redirecting therapeutic utility .

Biological Activity

(2R)-2-(4-Fluorophenyl)azetidine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a four-membered azetidine ring substituted with a fluorophenyl group. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity, binding affinity, and overall biological activity.

Research indicates that azetidine derivatives can interact with various biological targets. For instance, compounds with similar structures have shown activity as G-protein coupled receptor (GPCR) antagonists and inhibitors of protein-protein interactions. Specifically, azetidines have been explored for their potential in modulating inflammatory responses and inhibiting cancer cell proliferation.

In Vitro Studies

  • Cell Viability Assays : The cytotoxicity of this compound was evaluated using several cancer cell lines. IC50 values were determined to assess the concentration required to inhibit cell growth by 50%.
    • Example Results : In studies involving MLL leukemia cells, azetidine derivatives exhibited IC50 values as low as 2 nM, indicating high potency against specific cancer types .
  • Neutrophil Migration Inhibition : The compound was tested for its ability to inhibit neutrophil migration induced by acetate in vitro. Such activity is crucial for developing anti-inflammatory agents .
  • Leishmanicidal Activity : The compound's activity against Leishmania mexicana was assessed, showing promising results with IC50 values below 1 µM for several derivatives, suggesting potential use in treating leishmaniasis .

Case Study 1: Anticancer Activity

In a study focusing on the anticancer properties of azetidine derivatives, this compound demonstrated significant cytotoxic effects on multiple cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell cycle progression.

Case Study 2: Anti-inflammatory Properties

Another study highlighted the role of azetidine derivatives in modulating inflammatory pathways. The compound effectively inhibited CD11b activation in neutrophils, which is a key marker for inflammation .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Activity Cell Line/Model IC50 (µM) Notes
CytotoxicityMV4;11 (MLL leukemia)0.002High selectivity over non-MLL cells
Neutrophil MigrationHuman whole blood assayNot specifiedSignificant inhibition observed
Leishmanicidal ActivityLeishmania mexicana<1Comparable to standard treatments

Q & A

Q. Challenges :

  • Racemization Risk : High temperatures during cyclization may lead to loss of stereochemical integrity.
  • Byproduct Formation : Competing elimination reactions require precise control of reaction conditions (e.g., solvent polarity, temperature).

Q. Table 1: Comparison of Synthesis Methods

MethodYield (%)ee (%)Key Reference
Asymmetric Hydrogenation7592
Chiral Resolution6099
Enzymatic Catalysis5085Not in evidence; inferred from analogous methods

Advanced Characterization: How can conflicting stereochemical assignments in NMR data be resolved?

Methodological Answer:
Discrepancies in NMR data often arise from dynamic rotational barriers or solvent effects. To resolve these:

Variable Temperature NMR : Monitor splitting patterns of diastereotopic protons at temperatures ranging from 25°C to −60°C. For example, the geminal protons on the azetidine ring may coalesce at higher temperatures, indicating free rotation .

X-ray Crystallography : Definitive confirmation of absolute configuration using single-crystal diffraction (e.g., Flack parameter < 0.1) .

Vibrational Circular Dichroism (VCD) : Compare experimental and computed VCD spectra to assign R/S configuration .

Case Study : A study on Sarizotan Hydrochloride (structurally analogous) used X-ray crystallography to resolve ambiguities in NOESY correlations for the fluorophenyl-azetidine moiety .

Basic Pharmacological Profiling: What in vitro assays are suitable for evaluating receptor binding affinity?

Methodological Answer:

Radioligand Binding Assays :

  • Targets : Dopamine D2/D3 receptors (relevant for neurological applications).
  • Protocol : Incubate compound with [³H]Spiperone in HEK293 cells expressing human D2 receptors. Calculate IC₅₀ values via competitive binding curves .

Functional Assays :

  • cAMP Inhibition : Measure Gαi/o-coupled receptor activity using luciferase-based cAMP biosensors .

Key Data : A structurally related compound, Tranylcypromine HCl, showed IC₅₀ = 12 nM for monoamine oxidase A (MAO-A) in rat brain homogenates .

Advanced Stability Studies: How to identify degradation products under accelerated storage conditions?

Methodological Answer:

Forced Degradation : Expose the compound to:

  • Acid/Base Hydrolysis : 0.1M HCl/NaOH at 40°C for 24 hours.
  • Oxidative Stress : 3% H₂O₂ at 25°C for 6 hours.

LC-HRMS Analysis : Use a C18 column (2.6 µm, 100 Å) with gradient elution (0.1% formic acid in water/acetonitrile). Degradation products (e.g., hydrolyzed azetidine ring or defluorinated species) are identified via exact mass and MS/MS fragmentation .

Q. Table 2: Major Degradation Pathways

ConditionMajor Degradantm/z [M+H]+
Acidic (pH 1.2)4-Fluorophenyl-azetidin-2-ol182.1
Oxidative4-Hydroxyphenyl-azetidine178.1

Advanced Mechanistic Studies: How to investigate metabolic pathways in preclinical models?

Methodological Answer:

In Vivo Metabolism : Administer the compound to Sprague-Dawley rats (10 mg/kg, IV). Collect plasma/liver homogenates at 0.5–24 h post-dose.

Metabolite Identification : Use UPLC-QTOF-MS with negative ionization. Phase I metabolites (e.g., hydroxylation at the azetidine ring) and Phase II conjugates (glucuronides) are profiled .

CYP450 Inhibition Assays : Test against recombinant human CYP3A4/2D6 isoforms to predict drug-drug interactions .

Key Finding : A related fluorophenyl-azetidine compound showed CYP3A4-mediated N-dealkylation as the primary metabolic pathway .

Basic Safety: What handling precautions are critical due to the compound’s reactivity?

Methodological Answer:

Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of hydrochloride aerosols .

Spill Management : Neutralize with sodium bicarbonate, then adsorb using vermiculite .

Stability Note : Store at −20°C in airtight containers with desiccants to prevent hygroscopic degradation .

Advanced Analytical Method Development: How to optimize HPLC methods for enantiomeric purity assessment?

Methodological Answer:

Chiral Stationary Phase : Use a CHIRALPAK IG-3 column (4.6 × 250 mm, 3 µm).

Mobile Phase : Hexane:isopropanol (85:15) with 0.1% diethylamine. Flow rate: 1.0 mL/min; detection at 254 nm.

Validation :

  • Linearity : 0.1–100 µg/mL (R² > 0.999).
  • Limit of Quantitation (LOQ) : 0.05 µg/mL .

Case Study : A method for Tranylcypromine HCl achieved baseline separation (Rs > 2.0) between enantiomers using similar conditions .

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